molecular formula C11H10N2OS B8249415 5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B8249415
M. Wt: 218.28 g/mol
InChI Key: SXYSWGDIVRMEDE-UHFFFAOYSA-N
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Description

. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

The synthesis of 5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the reaction of ethylidene and phenyl derivatives with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom, forming new derivatives.

Scientific Research Applications

5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Research has shown that derivatives of this compound may have therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one can be compared to other similar compounds, such as:

    5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone: This compound shares a similar core structure but differs in the position and nature of the substituents.

    3-phenyl-2-sulfanylideneimidazolidin-4-one: Lacks the ethylidene group, which affects its reactivity and applications.

    5-ethylidene-2-sulfanylideneimidazolidin-4-one:

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSWGDIVRMEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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